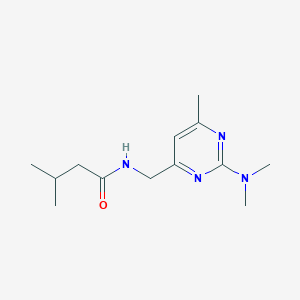
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide is a unique compound characterized by its distinctive chemical structure. Its molecular architecture features a pyrimidine ring with a dimethylamino group at the 2-position, a methyl group at the 6-position, and a methylbutanamide moiety. This configuration bestows specific properties and reactivity, making it significant in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide typically involves a multi-step process. A common synthetic route starts with the formation of the pyrimidine core, followed by the introduction of the dimethylamino and methyl groups at specific positions. The final step involves the attachment of the methylbutanamide moiety. This process may utilize reagents such as dimethylamine, methyl iodide, and butanoyl chloride under controlled conditions to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale chemical reactions in reactors designed for precise control of temperature, pressure, and reaction time. The synthesis may be optimized for yield and purity using catalysts and continuous flow techniques.
化学反应分析
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the pyrimidine ring or the amide moiety, potentially yielding reduced derivatives with altered properties.
Common Reagents and Conditions Used
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve specific solvents, temperatures, and times to optimize the desired outcomes.
Major Products Formed from These Reactions
科学研究应用
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide finds applications in diverse scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in chemical reactions.
Biology: Investigated for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific chemical and physical properties, such as polymers and coatings.
作用机制
The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets, often enzymes or receptors, influencing biological pathways. The dimethylamino group may facilitate binding to these targets, altering their activity and downstream effects. Understanding this mechanism is crucial for leveraging its potential in therapeutic and industrial applications.
相似化合物的比较
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide can be compared with similar compounds such as:
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylpropanamide: Differing by the chain length in the amide moiety, which can affect reactivity and properties.
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)acetamide: Featuring an acetyl group instead of a butanamide, influencing its interaction with biological targets.
N-((2-(methylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide:
Each of these similar compounds possesses unique characteristics that can be leveraged in specific contexts, highlighting the versatility and significance of this compound in scientific research.
属性
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-9(2)6-12(18)14-8-11-7-10(3)15-13(16-11)17(4)5/h7,9H,6,8H2,1-5H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCYRXFYSFQMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














